Cas no 1286719-15-0 (2-(4-methoxy-3-methylphenyl)-N-5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-ylacetamide)

2-(4-methoxy-3-methylphenyl)-N-5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methoxy-3-methylphenyl)-N-5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-ylacetamide
- F6153-0247
- 1286719-15-0
- 2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
- AKOS024533834
- 2-(4-methoxy-3-methylphenyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- VU0533556-1
-
- Inchi: 1S/C22H22N4O4/c1-14-10-15(8-9-18(14)29-2)11-19(27)23-22-25-24-21(30-22)16-12-20(28)26(13-16)17-6-4-3-5-7-17/h3-10,16H,11-13H2,1-2H3,(H,23,25,27)
- InChI Key: RFQONOGDUAOEJP-UHFFFAOYSA-N
- SMILES: O1C(NC(CC2C=CC(=C(C)C=2)OC)=O)=NN=C1C1CC(N(C2C=CC=CC=2)C1)=O
Computed Properties
- Exact Mass: 406.16410520g/mol
- Monoisotopic Mass: 406.16410520g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 97.6Ų
2-(4-methoxy-3-methylphenyl)-N-5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6153-0247-4mg |
2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286719-15-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6153-0247-10μmol |
2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286719-15-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6153-0247-3mg |
2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286719-15-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6153-0247-30mg |
2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286719-15-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6153-0247-50mg |
2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286719-15-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6153-0247-20mg |
2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286719-15-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6153-0247-5μmol |
2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286719-15-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6153-0247-20μmol |
2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286719-15-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6153-0247-100mg |
2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286719-15-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6153-0247-25mg |
2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286719-15-0 | 25mg |
$109.0 | 2023-09-09 |
2-(4-methoxy-3-methylphenyl)-N-5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-ylacetamide Related Literature
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on 2-(4-methoxy-3-methylphenyl)-N-5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-ylacetamide
Introduction to 2-(4-methoxy-3-methylphenyl)-N-5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-ylacetamide and Its Significance in Modern Pharmaceutical Research
The compound with the CAS number 1286719-15-0, specifically named as 2-(4-methoxy-3-methylphenyl)-N-5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-ylacetamide, represents a fascinating subject of study in the realm of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of multiple pharmacophoric groups makes it a promising candidate for further investigation into various therapeutic modalities.
At the core of this compound's structure lies a 1,3,4-oxadiazole core, a heterocyclic scaffold widely recognized for its biological activity and stability. The 1,3,4-oxadiazole moiety is known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties. In the case of 2-(4-methoxy-3-methylphenyl)-N-5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-ylacetamide, the integration of this core with other functional groups enhances its pharmacological profile, making it a versatile tool for medicinal chemists.
The aromatic ring system in this compound, particularly the 4-methoxy-3-methylphenyl substituent, contributes to its binding affinity and specificity towards biological targets. Such aromatic moieties are frequently found in active pharmaceutical ingredients (APIs) due to their ability to interact favorably with enzymes and receptors. The 5-(5-oxo-1-phenylpyrrolidin-3-yl) group further extends the compound's structural complexity, potentially influencing its solubility, bioavailability, and metabolic stability. These features make the compound an attractive candidate for further optimization in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies have suggested that the 2-(4-methoxy-3-methylphenyl)-N-5-(5-oxo-1-phenylpyrrolidin-3-yI)-1,3,4 oxadiazol -2 -yIacetamide may interact with enzymes involved in inflammatory pathways, making it a potential lead compound for the development of novel anti-inflammatory agents. Additionally, its structural features align well with known kinase inhibitors, suggesting potential applications in oncology research.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The incorporation of the 1,3,4 oxadiazol -2 -yI moiety is particularly critical and necessitates careful selection of reagents and catalysts to minimize side reactions. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before. This has opened up new avenues for drug discovery by allowing chemists to explore a wider range of structural motifs.
In vitro studies have begun to unravel the pharmacological potential of 1286719 15 0. Preliminary experiments indicate that this compound exhibits inhibitory activity against several target enzymes relevant to human health. For instance, it has shown promise in inhibiting cyclooxygenase (COX), an enzyme involved in pain and inflammation pathways. The presence of both hydrophobic and hydrophilic regions in its structure suggests that it can effectively penetrate biological membranes while maintaining solubility in aqueous environments.
The role of 5 oxo 1 phen ylpyrrolidin 3 yI groups in modulating biological activity cannot be overstated. These moieties are known to enhance binding affinity by forming multiple hydrogen bonds with target proteins. In the context of 1286719 15 0, this group likely contributes to its observed efficacy by stabilizing interactions with key enzymatic targets. Further research is needed to fully elucidate these interactions and optimize the compound's pharmacological profile.
The development of novel therapeutic agents often involves iterative processes of synthesis and characterization. By leveraging modern techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into the three-dimensional structure of this compound and its interactions with biological targets. Such structural information is invaluable for guiding medicinal chemistry efforts aimed at improving potency and selectivity.
As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. Compounds like 1286719 15 0 exemplify how interdisciplinary approaches—combining organic chemistry expertise with computational modeling and biological testing—can lead to innovative solutions for unmet medical needs. The continued exploration of such molecules holds great promise for advancing therapeutic strategies across various disease areas.
1286719-15-0 (2-(4-methoxy-3-methylphenyl)-N-5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-ylacetamide) Related Products
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)



